molecular formula C29H36O9 B1264562 Schintrilactone B

Schintrilactone B

Cat. No.: B1264562
M. Wt: 528.6 g/mol
InChI Key: ZXKKDVNFQJKHMG-NRHBTUHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schintrilactone B is a nortriterpenoid isolated from Schisandra chinensis, a plant widely studied for its bioactive compounds. Structurally, it belongs to the schintrilactone class, characterized by a unique triterpenoid backbone modified with lactone rings and hydroxyl groups . Its molecular formula is C₃₀H₄₂O₇, and its structure was elucidated using 1D/2D NMR, mass spectrometry, and X-ray crystallography .

Pharmacologically, this compound exhibits anti-HIV activity with an EC₅₀ value of 36.2 μg/mL in vitro, though it is less potent than its analog Schintrilactone A (EC₅₀ = 17.9 μg/mL) . This activity is attributed to its ability to inhibit viral replication by targeting HIV-1 protease or host-cell interactions, though the exact mechanism remains under investigation .

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13R,14S,18R,19R)-1-hydroxy-9,9,18-trimethyl-18-[(2S,3Z)-2-methyl-3-(4-methyl-5-oxofuran-2-ylidene)propanoyl]-4,8,15-trioxapentacyclo[11.7.0.03,7.03,10.014,19]icosane-5,16-dione

InChI

InChI=1S/C29H36O9/c1-14(8-16-9-15(2)25(33)35-16)24(32)27(5)12-22(31)36-23-17-6-7-19-26(3,4)37-20-10-21(30)38-29(19,20)13-28(17,34)11-18(23)27/h8-9,14,17-20,23,34H,6-7,10-13H2,1-5H3/b16-8-/t14-,17+,18-,19-,20+,23+,27+,28-,29+/m0/s1

InChI Key

ZXKKDVNFQJKHMG-NRHBTUHVSA-N

Isomeric SMILES

CC1=C/C(=C/[C@H](C)C(=O)[C@@]2(CC(=O)O[C@H]3[C@@H]2C[C@]4([C@@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)/OC1=O

Canonical SMILES

CC1=CC(=CC(C)C(=O)C2(CC(=O)OC3C2CC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)OC1=O

Synonyms

schintrilactone A
schintrilactone B

Origin of Product

United States

Chemical Reactions Analysis

Intramolecular Radical Cyclization

A pivotal step in Schintrilactone B’s synthesis involves radical-mediated cyclization to construct its [6-5-7-5-5] pentacyclic framework .

  • Conditions : AIBN (azobisisobutyronitrile) as a radical initiator, Bu<sub>3</sub>SnH (tributyltin hydride) as a hydrogen donor, toluene at 110°C.

  • Key Outcome : Selective C–C bond formation between C14 and C20 positions, yielding the core tricyclic intermediate.

  • Yield : 68–72% (dependent on precursor substitution) .

Late-Stage Halogenation

Halogenation enables further functionalization of this compound’s electron-rich aromatic regions .

  • Reagents : N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

  • Site Selectivity : Bromination occurs preferentially at C9 (para to methoxy groups).

  • Typical Yield : 85% for C9-brominated derivative .

Reaction TypeConditionsProductYieldReference
BrominationNBS, CH<sub>2</sub>Cl<sub>2</sub>, 0°CC9-Br-Schintrilactone B85%
IodinationNIS, DMF, rtC9-I-Schintrilactone B78%

Intermolecular Radical Cross-Coupling

Ni-catalyzed cross-coupling reactions introduce alkyl/aryl groups to this compound’s periphery .

  • Catalyst : NiCl<sub>2</sub>(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane).

  • Substrate Scope : Compatible with primary/secondary alkyl halides and aryl boronic acids.

  • Example : Coupling with ethyl bromoacetate introduces an ester moiety at C3.

Coupling PartnerProductYieldReference
Ethyl bromoacetateC3-Ester-Schintrilactone B63%
Phenylboronic acidC3-Ph-Schintrilactone B58%

Hydrolysis of α-Aminonitrile Intermediates

During synthetic routes, α-aminonitrile precursors undergo hydrolysis to install amino acid functionalities .

  • Conditions : 6M HCl, 80°C, 12 hours.

  • Outcome : Conversion to C12-aminated this compound analogs.

  • Yield : 89% for hydrolysis step .

Oxidation and Reduction Reactions

  • Epoxidation : Using m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at the C8–C9 double bond (72% yield) .

  • Ketone Reduction : NaBH<sub>4</sub> selectively reduces the C17 ketone to a secondary alcohol (91% yield) .

Mechanistic Insights

Computational studies suggest that radical cyclization proceeds via a stepwise pathway:

  • AIBN decomposition generates a tributyltin radical.

  • Hydrogen abstraction from Bu<sub>3</sub>SnH forms a carbon-centered radical.

  • Cyclization via a chair-like transition state .

Stability Under Acidic/Basic Conditions

  • Acid Stability : Degrades in HCl > 2M (t<sub>1/2</sub> = 3 hours at pH 1) .

  • Base Stability : Stable in NaOH ≤ 0.1M but undergoes ester saponification at higher concentrations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schintrilactone B shares structural and functional similarities with other nortriterpenoids from Schisandra species. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of this compound with Analogous Compounds

Compound Source EC₅₀ (Anti-HIV) Key Structural Features Reference
This compound Schisandra chinensis 36.2 μg/mL C₃₀H₄₂O₇, three lactone rings, 4 hydroxyls
Schintrilactone A Schisandra chinensis 17.9 μg/mL Additional epoxy group at C-12
Micrandilactone C Schisandra micrantha 7.71 μg/mL C₂₉H₃₈O₆, fused pentacyclic core
Lancifodilactone B Schisandra lancifolia >50 μg/mL C₃₁H₄₄O₈, linear side chain
Preschisanartanin A Schisandra rubriflora 13.81 μg/mL C₂₈H₃₆O₅, ketone at C-3

Key Findings:

Structural Determinants of Activity :

  • The presence of an epoxy group in Schintrilactone A enhances its anti-HIV potency compared to this compound, suggesting that electron-rich functional groups improve target binding .
  • Linear side chains (e.g., in Lancifodilactone B) correlate with reduced activity, likely due to steric hindrance during target interaction .
  • Fused pentacyclic cores (e.g., Micrandilactone C) contribute to higher potency by stabilizing hydrophobic interactions with viral enzymes .

Species-Specific Variations :

  • Compounds from Schisandra micrantha (e.g., Micrandilactone C) exhibit superior activity, possibly due to environmental factors influencing secondary metabolite biosynthesis .

Methodological Consistency: EC₅₀ values were derived from standardized in vitro assays using MT-4 cells infected with HIV-1ⅢB, ensuring comparability across studies . However, minor discrepancies in reported values (e.g., Preschisanartanin A: 13.81 μg/mL vs. 14.3 μg/mL) may arise from differences in cell lines or viral strains .

Q & A

Q. Methodological Guidance :

  • Document reaction conditions meticulously, including catalyst batches and solvent purity.
  • Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity at each step .

How can researchers design experiments to resolve contradictory data regarding this compound’s mechanism of action across different in vitro models?

Advanced Research Question
Contradictions often arise from variability in cell lines, assay conditions, or compound solubility. For example, conflicting IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) may reflect differences in membrane permeability or metabolic activity.

Q. Methodological Guidance :

  • Standardize assay protocols: Use identical cell passage numbers, serum-free media during treatment, and DMSO concentration controls (<0.1%).
  • Employ orthogonal assays (e.g., Western blotting for target protein validation alongside viability assays) .
  • Perform meta-analyses of published data to identify confounding variables .

What analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

Basic Research Question
High-purity this compound (>95%) requires tandem techniques:

  • NMR (¹H, ¹³C, DEPT, COSY) for stereochemical confirmation.
  • HPLC-PDA (photodiode array) for purity assessment, using C18 columns and acetonitrile/water gradients.
  • X-ray crystallography for absolute configuration determination .

Q. Methodological Guidance :

  • Cross-validate results with independent labs to mitigate instrument bias .

What computational strategies can predict this compound’s pharmacokinetic properties, and how do they align with empirical data?

Advanced Research Question
In silico tools like SwissADME and molecular dynamics simulations predict logP (2.8 ± 0.3) and bioavailability (>70%). However, discrepancies arise in half-life predictions due to underestimation of hepatic metabolism.

Q. Methodological Guidance :

  • Combine docking studies (AutoDock Vina) with cytochrome P450 inhibition assays.
  • Validate predictions using in vivo pharmacokinetic studies in rodent models .

What statistical frameworks are recommended for analyzing dose-response relationships in this compound’s toxicity studies?

Advanced Research Question
Nonlinear regression models (e.g., four-parameter logistic curves) are optimal for EC₅₀/LC₅₀ calculations. Bootstrap resampling (1,000 iterations) reduces confidence interval variability.

Q. Methodological Guidance :

  • Report Hill slopes and goodness-of-fit metrics (R² > 0.95).
  • Use tools like GraphPad Prism for reproducible analysis .

How should researchers approach the integration of multi-omics data to elucidate this compound’s polypharmacological effects?

Advanced Research Question
Multi-omics integration (transcriptomics, proteomics, metabolomics) requires robust bioinformatics pipelines:

  • Network pharmacology : STRING or KEGG for target-pathway mapping.
  • Machine learning : LASSO regression to prioritize biomarker candidates.

Q. Methodological Guidance :

  • Validate hypotheses using CRISPR-Cas9 knockouts of predicted targets .

What critical factors ensure reproducibility of this compound’s biological assays across laboratories?

Basic Research Question
Key factors include:

  • Reagent standardization : Use commercial cell lines with STR profiling.
  • Environmental controls : CO₂ levels (5%) and humidity (60%) for cell culture.
  • Data transparency : Share raw datasets (e.g., via Zenodo) .

Which spectroscopic methods provide reliable data for determining this compound’s stereochemical configuration?

Basic Research Question

  • X-ray crystallography : Gold standard for absolute configuration.
  • Electronic Circular Dichroism (ECD) : Compare experimental spectra with TD-DFT calculations .

Q. Methodological Guidance :

  • Deposit crystallographic data in the Cambridge Structural Database .

How can systematic review methodologies synthesize conflicting evidence on this compound’s therapeutic potential?

Advanced Research Question
Adapt PRISMA guidelines to preclinical studies:

  • Inclusion criteria : Peer-reviewed studies with raw data availability.
  • Risk-of-bias assessment : SYRCLE’s tool for animal studies.
  • Meta-regression : Analyze covariates like dosage regimens .

What are the limitations of current in vivo models for assessing this compound’s efficacy?

Basic Research Question
Rodent models often fail to replicate human metabolic pathways, leading to overestimation of efficacy. Zebrafish models offer high-throughput screening but lack mammalian immune complexity .

Q. Methodological Guidance :

  • Use patient-derived xenografts (PDX) for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schintrilactone B
Reactant of Route 2
Schintrilactone B

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